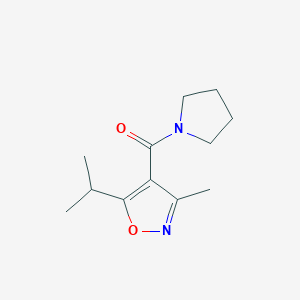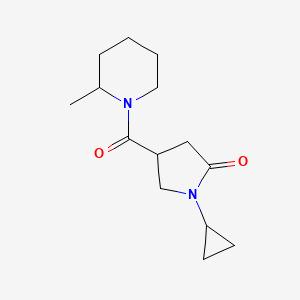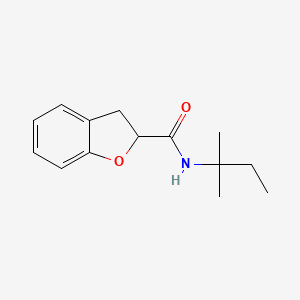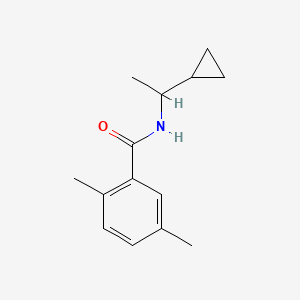
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide, also known as ibuprofen lysine, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is commonly used to treat pain, fever, and inflammation associated with various medical conditions, including rheumatoid arthritis, osteoarthritis, menstrual cramps, and headaches.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine involves the inhibition of COX-2 enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. They are synthesized from arachidonic acid by the action of COX enzymes. Ibuprofen lysine binds to the active site of COX-2 enzymes and prevents the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine are primarily related to its anti-inflammatory, analgesic, and antipyretic properties. It reduces pain and inflammation by inhibiting the production of prostaglandins. It also reduces fever by inhibiting the production of prostaglandins in the hypothalamus, which regulates body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
Ibuprofen lysine is widely used in laboratory experiments to study the role of prostaglandins in various physiological and pathological conditions. It is a potent and selective inhibitor of COX-2 enzymes, which makes it a valuable tool for studying the role of COX-2 in inflammation and pain. However, it has certain limitations, such as its potential to cause gastrointestinal and renal toxicity, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine. One area of research is the development of new formulations and delivery systems that can enhance its efficacy and reduce its toxicity. Another area of research is the identification of new targets for 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine, such as other enzymes involved in the inflammatory response. Additionally, there is a need for further studies to elucidate the long-term effects of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine on various physiological systems, including the cardiovascular and nervous systems.
Synthesemethoden
The synthesis of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide lysine involves the reaction of 2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide with lysine in the presence of a suitable solvent and a catalyst. The reaction results in the formation of a salt, which is then purified and crystallized to obtain the final product. The synthesis method is well-established and has been optimized for industrial-scale production.
Wissenschaftliche Forschungsanwendungen
Ibuprofen lysine has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain, fever, and inflammation. Ibuprofen lysine is a selective inhibitor of COX-2, which is primarily responsible for the production of prostaglandins in response to inflammation.
Eigenschaften
IUPAC Name |
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-5-6-10-13(11)16-15(18)14(17)12-8-3-2-4-9-12/h2-4,8-9,11,13-14,17H,5-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQYQIMZWAEHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2-methylcyclohexyl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)




